

Spectral Data Analysis of 4-Bromo-2,6-dimethoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2,6-dimethoxybenzaldehyde

Cat. No.: B567764

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Bromo-2,6-dimethoxybenzaldehyde** (CAS No. 1354050-38-6).[1][2] The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents a summary of expected spectral characteristics. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Chemical Structure and Properties

- IUPAC Name: **4-bromo-2,6-dimethoxybenzaldehyde**
- Molecular Formula: C₉H₉BrO₃
- Molecular Weight: 245.07 g/mol
- Appearance: Solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.3	Singlet	1H	Aldehyde (-CHO)
~6.8	Singlet	2H	Aromatic (H-3, H-5)
~3.9	Singlet	6H	Methoxy (-OCH ₃)

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ , ppm)	Assignment
~189	Aldehyde Carbonyl (C=O)
~162	Aromatic Carbons (C-2, C-6, attached to -OCH ₃)
~130	Aromatic Carbon (C-4, attached to Br)
~115	Aromatic Carbon (C-1, attached to -CHO)
~92	Aromatic Carbons (C-3, C-5)
~56	Methoxy Carbons (-OCH ₃)

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **4-Bromo-2,6-dimethoxybenzaldehyde** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- For ^1H NMR, a standard one-pulse sequence is used. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is employed. Key parameters include a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ^1H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900-3100	Medium	C-H Stretch (Aromatic & Aliphatic)
~2850, ~2750	Weak	C-H Stretch (Aldehyde, Fermi doublet)
~1700	Strong	C=O Stretch (Aldehyde)
~1580, ~1460	Medium	C=C Stretch (Aromatic ring)
~1250, ~1050	Strong	C-O Stretch (Methoxy)
~600-800	Strong	C-Br Stretch

Experimental Protocol for IR Spectroscopy (Solid State)

Sample Preparation (Thin Film Method):

- Dissolve a small amount (a few milligrams) of **4-Bromo-2,6-dimethoxybenzaldehyde** in a volatile solvent like methylene chloride or acetone.[3]
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]
- Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[3]

Instrumentation and Data Acquisition:

- The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the clean, empty salt plate is first recorded.
- The salt plate with the sample film is then placed in the sample holder.
- The sample spectrum is acquired, typically over a range of 4000-400 cm^{-1} , and ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
244/246	High	Molecular ion $[\text{M}]^+$ (Isotopic pattern due to Br)
243/245	Medium	$[\text{M}-\text{H}]^+$
215/217	Medium	$[\text{M}-\text{CHO}]^+$
187/189	Low	$[\text{M}-\text{CHO}-\text{CO}]^+$
172	Medium	$[\text{M}-\text{Br}]^+$

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

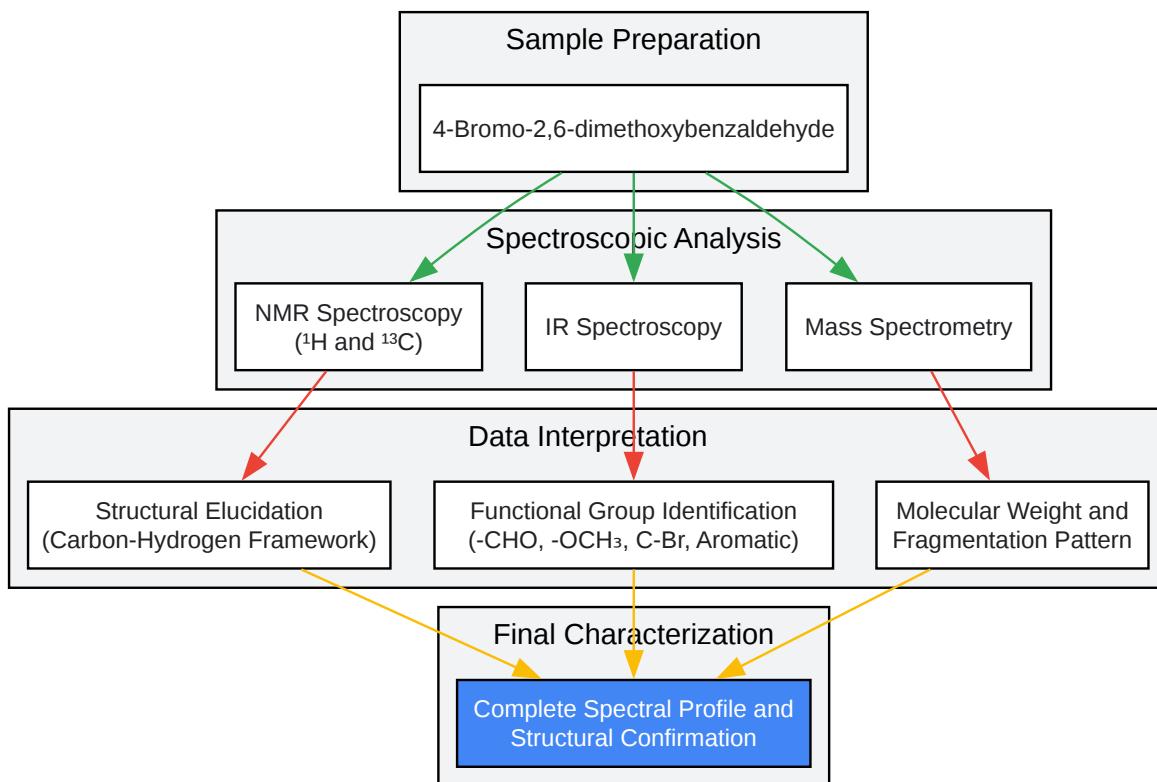
- The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[4]
- Electron Ionization (EI) is a common method for ionizing small organic molecules. In this process, the sample is bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M^+).[4]

Mass Analysis and Detection:

- The resulting ions are accelerated into a magnetic or electric field within the mass analyzer.
- The ions are separated based on their mass-to-charge ratio (m/z).[4]
- A detector measures the abundance of each ion, generating a mass spectrum.[4]

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **4-Bromo-2,6-dimethoxybenzaldehyde**.



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Caption: Workflow for the spectral characterization of **4-Bromo-2,6-dimethoxybenzaldehyde**.

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